4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline 4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343627
InChI: InChI=1S/C15H19N3/c16-13-3-5-14(6-4-13)18-11-7-15(8-12-18)17-9-1-2-10-17/h1-6,9-10,15H,7-8,11-12,16H2
SMILES: C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol

4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline

CAS No.:

Cat. No.: VC13343627

Molecular Formula: C15H19N3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline -

Specification

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
IUPAC Name 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline
Standard InChI InChI=1S/C15H19N3/c16-13-3-5-14(6-4-13)18-11-7-15(8-12-18)17-9-1-2-10-17/h1-6,9-10,15H,7-8,11-12,16H2
Standard InChI Key XOSYLMNRUDEJQH-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N
Canonical SMILES C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline, reflects its three-component structure:

  • Aniline backbone: A benzene ring with an amino group (-NH2) at the para position.

  • Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, attached to the aniline’s para position.

  • Pyrrole substituent: A five-membered aromatic ring with one nitrogen atom, linked to the piperidine’s 4-position.

This arrangement is corroborated by analogous structures in PubChem entries, such as 4-(pyrrolidin-1-yl)aniline (CID 808841), which shares the aniline-pyrrolidine motif . The piperidine-pyrrole linkage introduces steric and electronic effects that influence solubility and target binding.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline derivatives typically involves multi-step nucleophilic substitutions and condensations, as exemplified by Sirt6 activator development :

Scheme 1: General Synthesis of Piperidine-Pyrrole-Aniline Derivatives

  • Aldehyde Amination: React 2-chloronicotinaldehyde with amines (e.g., pyrrolidine, piperazine) to form intermediates.

  • Condensation: Couple the intermediate with 2-(1H-pyrrol-1-yl)aniline under acidic conditions (e.g., acetic acid in ethanol).

  • Functionalization: Introduce substituents via alkylation, acylation, or sulfonation to optimize bioactivity.

For example, compound 29 in PMC9805530 , which bears a 4-(pyrrolidin-1-yl)piperidin-1-yl group, was synthesized via substitution of a chloronicotinaldehyde intermediate with pyrrolidine, followed by condensation with 2-(1H-pyrrol-1-yl)aniline. This yielded a Sirt6 activator with 3.44-fold deacetylation enhancement at 100 μM .

Reaction Conditions and Yields

Data from analogous syntheses reveal critical parameters:

Reaction StepConditionsYield (%)Source
Aldehyde aminationEthanol, 70°C, 12h75–85
Condensation with anilineAcetic acid, reflux, 4h68–72
Piperidine functionalizationSOCl2, DCM, 0°C → rt, 2h81

These conditions emphasize the need for controlled temperatures and catalytic acid to prevent side reactions.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline derivatives exhibit moderate aqueous solubility (~1.83 mg/mL) but high lipid membrane permeability (LogP ~2.27) . This balance aligns with Lipinski’s Rule of Five, predicting oral bioavailability:

ParameterValueImplication
Molecular Weight245.3 g/mol<500 → Optimal
H-bond Donors1 (NH2)<5 → Favorable
H-bond Acceptors3 (N, O)<10 → Favorable
LogP2.27<5 → Permeable

Metabolic Stability

In silico predictions using SwissADME indicate:

  • CYP Inhibition: Low risk (CYP1A2, 2C9, 2C19, 2D6, 3A4 IC50 >10 μM) .

  • P-gp Substrate: Yes → Potential for blood-brain barrier penetration .

  • Half-life: ~3.2h (human liver microsomes), suggesting twice-daily dosing.

Pharmacological Activity and Mechanisms

Sirt6 Activation

4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline derivatives demonstrate potent Sirt6 activation, a NAD+-dependent deacylase regulating genomic stability and metabolism. Key findings include:

CompoundFold Activation (100 μM)Fold Activation (30 μM)SAR Insight
214.622.44Methylpiperazine optimal
293.44-Pyrrolidine-piperidine
357.383.83Hydroxyl side chain

Mechanistically, these compounds bind Sirt6’s hydrophobic pocket, stabilizing a conformation that enhances deacetylation activity .

Therapeutic Applications

  • Cancer: Sirt6 activators induce apoptosis in glioblastoma cells (IC50 = 8.2 μM) .

  • Aging: Enhanced Sirt6 activity improves mitochondrial function in murine models.

  • Inflammation: Suppression of NF-κB signaling in macrophages (70% inhibition at 10 μM) .

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